6-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-5-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one
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Overview
Description
6-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-5-METHYL-3-PHENYL-7H-FURO[3,2-G]CHROMEN-7-ONE is a complex organic compound that belongs to the class of furochromen derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Williamson etherification reaction, where 4-hydroxy-2H-chromen-2-one or 7-hydroxy-2H-chromen-2-one reacts with alkyl halogenides in the presence of potassium carbonate in DMF .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-5-METHYL-3-PHENYL-7H-FURO[3,2-G]CHROMEN-7-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may yield an alcohol.
Scientific Research Applications
6-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-5-METHYL-3-PHENYL-7H-FURO[3,2-G]CHROMEN-7-ONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-5-METHYL-3-PHENYL-7H-FURO[3,2-G]CHROMEN-7-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furochromen derivatives and decahydroisoquinolin derivatives. Examples include:
Properties
Molecular Formula |
C29H29NO5 |
---|---|
Molecular Weight |
471.5 g/mol |
IUPAC Name |
6-[2-(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-2-oxoethyl]-5-methyl-3-phenylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C29H29NO5/c1-18-21-13-23-24(19-7-3-2-4-8-19)17-34-25(23)15-26(21)35-28(32)22(18)14-27(31)30-12-11-29(33)10-6-5-9-20(29)16-30/h2-4,7-8,13,15,17,20,33H,5-6,9-12,14,16H2,1H3 |
InChI Key |
SMUHEIXGLOSHKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=CC=C4)CC(=O)N5CCC6(CCCCC6C5)O |
Origin of Product |
United States |
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